Aminomethyl methanethiosulfonate

Description

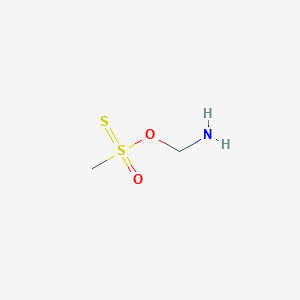

Aminomethyl methanethiosulfonate (AMMTS) is a cysteine-specific chemical modifier belonging to the methanethiosulfonate (MTS) family. These compounds react selectively with thiol (-SH) groups in cysteine residues, forming mixed disulfide bonds. AMMTS contains an aminomethyl (-CH2-NH2) functional group attached to the methanethiosulfonate core (CH3-SO2-S-), distinguishing it from other MTS derivatives .

Properties

Molecular Formula |

C2H7NO2S2 |

|---|---|

Molecular Weight |

141.22 g/mol |

IUPAC Name |

methylsulfonothioyloxymethanamine |

InChI |

InChI=1S/C2H7NO2S2/c1-7(4,6)5-2-3/h2-3H2,1H3 |

InChI Key |

ITFGUDALSRICKP-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=S)OCN |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme and Conditions

In these reactions, Compound (II) is added to a solution of alkoxyamine hydrochloride and the chosen base, then refluxed or stirred at room temperature. The process yields the amino methyl derivative with high purity, often confirmed by high-performance liquid chromatography (HPLC).

Mechanistic Insights

- The reaction proceeds via nucleophilic attack of the amino group on the electrophilic nitrogen of the alkoxyamine.

- The choice of base influences the reaction rate and yield, with pyridine facilitating room temperature reactions, simplifying operational conditions.

Protection and Deprotection Steps

Post-synthesis, the amino group in the intermediate may be protected or deprotected to prevent side reactions during subsequent steps, such as sulfonation or thiolation.

Protection Strategy

| Reagent | Solvent | Conditions | Purpose | Reference |

|---|---|---|---|---|

| Methanesulfonic acid | Organic solvents (methanol, ethanol, etc.) | Mild heating | Deprotection of amino groups |

- The process involves removing protecting groups with methanesulfonic acid, typically under mild conditions (0.5 to 3 equivalents), to yield the free amino derivative suitable for further functionalization.

Hydrogenation for Deprotection

- Hydrogenation under 0 to 50°C and 1 to 100 atm hydrogen pressure is employed to remove protecting groups or reduce intermediates, ensuring high purity of the final compound.

Oxidation to Sulfonyl Methyl Derivatives

The amino methyl derivatives are often oxidized to sulfonyl methyl forms using oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA).

| Reaction | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | m-CPBA | Dichloromethane / Ethyl acetate | 0°C to room temperature | High |

- The oxidation preserves stereochemistry and high yield, as confirmed by NMR and chromatography analyses.

Preparation via Methane Sulfonyl Chloride Reaction

The classical route involves reacting methane sulfonyl chloride with primary or secondary amines, often in the presence of inert solvents like nitroalkanes, which facilitate separation and purification.

Reaction Conditions and Data

| Reagent | Solvent | Temperature | Yield | Notes | Reference |

|---|---|---|---|---|---|

| Methane sulfonyl chloride | Nitroalkanes (nitromethane, nitroethane, nitropropane) | 25-50°C | 94-96% | Solvent recycled, high purity |

- The process benefits from the insolubility of the amine hydrochloride byproduct at lower temperatures (~0-25°C), enabling easy separation by filtration or centrifugation.

- Elevated temperatures (~50-80°C) increase sulfonamide solubility, facilitating product recovery.

Research Discoveries and Innovations

Recent advances have optimized reaction conditions:

- Use of nitroalkanes as inert solvents improves yield and purity.

- Application of continuous flow reactors enhances safety and scalability.

- Stereoselective synthesis methods retain chiral centers, critical for bioactivity.

Key Research Findings

- The use of nitroalkane solvents significantly simplifies purification, with yields exceeding 94% and high stereochemical fidelity.

- The oxidation step with m-CPBA is highly selective, with minimal side products, confirmed via HPLC and NMR analysis.

- Hydrogenation conditions are optimized to minimize side reactions like aspartimide formation, especially when synthesizing peptide analogs.

Summary of Synthesis Strategy

| Step | Description | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Formation of amino methyl intermediate | Alkoxyamine hydrochloride + Compound (II) | Reflux or room temperature | Core structure synthesis |

| 2 | Protection/deprotection | Methanesulfonic acid | Mild heating | Functional group management |

| 3 | Oxidation to sulfonyl methyl derivative | m-CPBA | 0°C to room temperature | Functionalization |

| 4 | Final sulfonamide formation | Methane sulfonyl chloride | Nitroalkane solvent, 25-50°C | Product isolation |

Concluding Remarks

The preparation of this compound is a multi-step process involving nucleophilic substitution, protection/deprotection strategies, and oxidation reactions. The most efficient methods leverage the use of alkoxyamine hydrochloride reactions with various bases, optimized oxidation with m-CPBA, and innovative solvent systems such as nitroalkanes for high yield and purity. These methods are supported by extensive research, including patents, peer-reviewed articles, and industrial protocols, ensuring their robustness and scalability for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

Aminomethyl methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly with thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Reactions with thiol-containing compounds are typically carried out in aqueous buffers at neutral pH.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Thiol derivatives.

Substitution: Disulfide-linked products.

Scientific Research Applications

Aminomethyl methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for modifying thiol groups in organic synthesis.

Biology: It is employed in the study of protein structure and function by modifying cysteine residues.

Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of aminomethyl methanethiosulfonate involves the modification of thiol groups in proteins and other molecules. The compound reacts with the thiol group (-SH) to form a disulfide bond (-S-S-CH3), effectively blocking the thiol group. This modification can alter the activity and function of the target molecule, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of MTS derivatives depend on their functional groups. Below is a comparative analysis:

Reactivity and Selectivity

- AMMTS vs. MTSEA: AMMTS’s shorter aminomethyl group may enhance membrane permeability compared to MTSEA’s bulkier aminoethyl group. However, MTSEA’s positive charge improves interaction with negatively charged protein pockets .

- AMMTS vs. MTSET : MTSET’s permanent positive charge restricts it to extracellular targets, whereas AMMTS’s neutral charge could permit intracellular access .

- AMMTS vs. MTSSL: MTSSL’s nitroxide group enables EPR studies but adds steric hindrance.

Research Findings

- Buried Cysteine Labeling : MTSEA and MTSSL modify buried cysteines due to small size and high reactivity, suggesting AMMTS may share this trait .

- Fluorescent Analogs : Texas Red-conjugated MTS derivatives (e.g., Texas Red-2-sulfonamidoethyl MTS) highlight the versatility of MTS compounds in imaging, a niche AMMTS could fill if functionalized similarly .

- Charge Effects : MTSES’s negative charge disrupts protein electrostatic interactions, whereas AMMTS’s neutrality might minimize such perturbations .

Key Advantages and Limitations

- AMMTS Advantages: Potential for intracellular labeling due to neutral charge. Smaller size may reduce steric interference in protein complexes.

- Limitations: Limited commercial availability compared to MTSEA/MTSET. No direct evidence of stability or reaction kinetics in literature provided.

Q & A

Q. What are the standard synthetic routes for aminomethyl methanethiosulfonate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution or thiol-disulfide exchange reactions. Key steps include controlling temperature (often 0–25°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis of the thiosulfonate group. Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of intermediates . Purification methods such as column chromatography or recrystallization are used to achieve >95% purity, validated via NMR and mass spectrometry .

Q. How is this compound utilized in site-directed protein modification?

The compound reacts selectively with cysteine residues via thiol-disulfide exchange, enabling precise protein labeling. Experimental protocols involve incubating the compound with target proteins (1–10 mM, pH 7.4 buffer, 30–60 minutes). For example, in ion channel studies, it modifies extracellular cysteine mutants to probe conformational changes . Controls include using reducing agents (e.g., DTT) to verify reversibility and mass spectrometry to confirm modification sites .

Q. What are the primary applications of this compound in proteomic studies?

It is used to block free cysteine residues during isotopic labeling (e.g., iTRAQ). In a 2D-LC-MS/MS workflow, proteins are treated with methyl methanethiosulfonate (5 mM, 30 minutes) to alkylate cysteines, preventing disulfide bond interference. This step enhances peptide identification accuracy by reducing database search complexity .

Advanced Research Questions

Q. How can contradictory data on cross-linking efficiency be resolved when using this compound in complex biological systems?

Discrepancies in cross-linking efficiency (e.g., in membrane proteins) arise from accessibility of cysteine residues, local pH, and competing nucleophiles. To address this:

- Perform molecular dynamics simulations to predict residue accessibility.

- Use fluorophore-conjugated derivatives (e.g., Texas Red-2-sulfonamidoethyl methanethiosulfonate) for real-time tracking .

- Compare results with structurally analogous reagents (e.g., MTSEA vs. MTSES) to isolate steric/charge effects .

Q. What methodological optimizations are required for using this compound in live-cell imaging?

Key considerations include:

- Permeability : Modify the compound with hydrophobic groups (e.g., 12-aminododecyl derivatives) for membrane penetration .

- Cytotoxicity : Titrate concentrations (0.1–1 µM) to balance labeling efficiency and cell viability .

- Kinetics : Pre-treat cells with glutathione depletion agents (e.g., BSO) to enhance reactivity with intracellular targets .

Q. How does this compound interact with nickel-dependent enzymes, and how can this inform inhibitor design?

The thiosulfonate group coordinates with nickel ions in metalloenzymes (e.g., urease), competitively inhibiting activity. Structural studies show that the aminomethyl group forms hydrogen bonds with active-site residues (e.g., Ala170 in S. pasteurii urease). To optimize inhibition:

- Synthesize analogs with elongated alkyl chains (e.g., n-hexyl derivatives) to enhance hydrophobic interactions .

- Validate binding via X-ray crystallography and isothermal titration calorimetry .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound-based enzyme inhibition studies?

Use nonlinear regression (e.g., Hill equation) to calculate IC50 and cooperativity coefficients. For competitive inhibition, apply the Cheng-Prusoff equation to derive Ki values from IC50 data. Include error propagation analysis to account for variability in triplicate measurements .

Q. How should researchers design controls to validate specificity in cysteine-modification experiments?

Essential controls include:

- Negative control : Omit the compound or use cysteine-free mutants.

- Reversibility control : Treat modified proteins with 10 mM DTT for 30 minutes.

- Competition control : Pre-incubate with a thiol-blocking agent (e.g., N-ethylmaleimide) .

Conflict Resolution in Published Findings

Q. Why do studies report varying optimal pH ranges for this compound reactivity, and how can this be reconciled?

Reactivity peaks at pH 7–8 for most thiol-disulfide exchanges, but deviations occur in hydrophobic microenvironments (e.g., membrane proteins). To standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.